

# Unraveling the Structure-Activity Relationship of YU142670 Analogs as OCRL/INPP5B Inhibitors

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## Compound of Interest

Compound Name: **YU142670**

Cat. No.: **B15574990**

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A comparative guide for researchers and drug development professionals on the emerging class of[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole-based inhibitors targeting the inositol 5-phosphatases OCRL and INPP5B.

**YU142670** has been identified as a selective inhibitor of the Lowe oculocerebrorenal syndrome protein (OCRL) and its close homolog, inositol polyphosphate-5-phosphatase B (INPP5B), enzymes pivotal in phosphoinositide signaling. Dysregulation of these enzymes is implicated in rare genetic disorders and other cellular pathologies, making them attractive targets for therapeutic intervention. This guide provides a comparative analysis of **YU142670** and its analogs, summarizing the available structure-activity relationship (SAR) data and presenting key experimental protocols to aid in the further development of this promising class of inhibitors.

## Comparative Analysis of YU142670 and Analogs

**YU142670** is characterized by a 3-(pyridin-4-yl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole core structure. A high-throughput screening effort identified a class of compounds based on this scaffold as selective inhibitors of OCRL and INPP5B. While extensive SAR studies on a wide range of analogs are not yet publicly available, initial findings provide valuable insights into the structural requirements for inhibitory activity.

The table below summarizes the inhibitory activity of **YU142670** and two of its analogs against OCRL and INPP5B. The data suggests that substitutions on the core scaffold can modulate potency and selectivity.

Compound ID	Core Structure	R1-Group	R2-Group	OCRL IC50 (µM)	INPP5B IC50 (µM)
YU142670	3-(pyridin-4-yl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole	H	H	0.71	1.78
YU142717	[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole	Phenyl	H	2.98	39.01
YU144805	[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole	4-Chlorophenyl	H	1.56	10.38

Data extracted from "Identification of Inhibitors of Inositol 5-Phosphatases through Multiple Screening Strategies".

## Broader Biological Activity of the[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole Scaffold

Derivatives of the[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole scaffold have been investigated for a variety of biological activities, highlighting the versatility of this chemical core. The following table presents a selection of analogs and their reported activities against other molecular targets. This broader context can inform future design strategies for enhancing potency and selectivity towards OCRL and INPP5B.

Compound	R1-Group	R2-Group	Target	Activity
Compound 7d	Substituted Phenyl	Substituted Phenyl	c-Met kinase	IC50 = 2.02 nM[5]
Series 5a-j	Pyridin-4-yl	N-(4-phenylthiazol-2-yl)benzamide derivatives	Antibacterial/Antifungal	Varied activity
Series 4a-g, 5a-e	Pyridin-4-yl	Various substituted aryls	Acetylcholinesterase	5d: IC50 = 0.77 μM[4]
Series 6a-h	Pyridin-4-yl	Various substituted aryls	Butyrylcholinesterase	4a: IC50 = 9.57 μM[4]
Series 6a-h	Various	Various	Urease	6a: IC50 = 0.87 μM[6]

## Experimental Protocols

### In Vitro Inositol 5-Phosphatase Activity Assay

The inhibitory activity of **YU142670** and its analogs against OCRL and INPP5B was determined using a malachite green-based phosphate detection assay.

#### Materials:

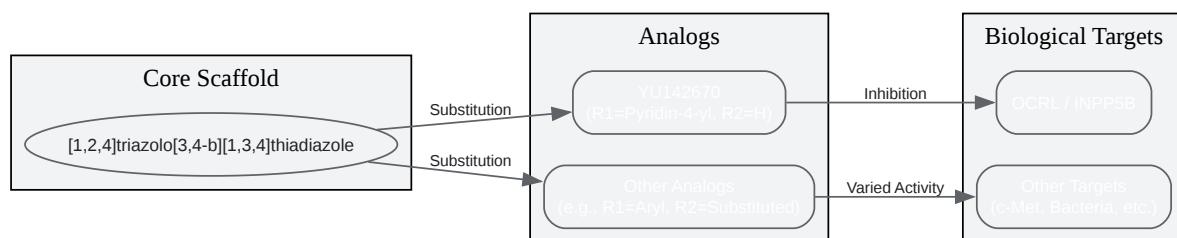
- Recombinant human OCRL and INPP5B enzymes
- DiC16 PI(4,5)P2 (substrate)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 3 mM MgCl<sub>2</sub>, 1 mM DTT)
- Test compounds (dissolved in DMSO)
- Malachite Green reagent

#### Procedure:

- Enzyme and substrate solutions are prepared in assay buffer.
- Test compounds at various concentrations are pre-incubated with the enzyme in a 96-well plate for a specified time (e.g., 15 minutes) at room temperature.
- The enzymatic reaction is initiated by the addition of the substrate, diC16 PI(4,5)P2.
- The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C.
- The reaction is stopped by the addition of the Malachite Green reagent.
- The absorbance is measured at a wavelength of 620 nm to quantify the amount of free phosphate released.
- IC<sub>50</sub> values are calculated by fitting the dose-response data to a four-parameter logistic equation.

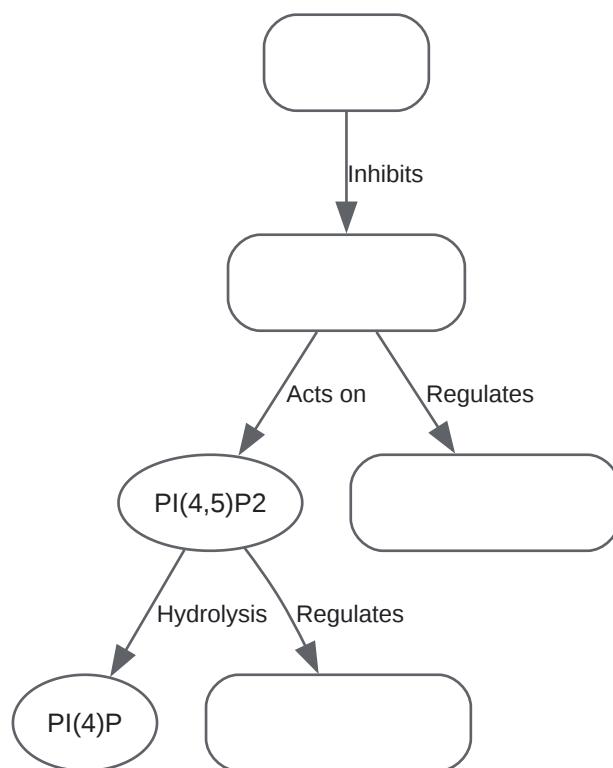
## Visualizing the Landscape

To better understand the relationships and processes involved, the following diagrams were generated.



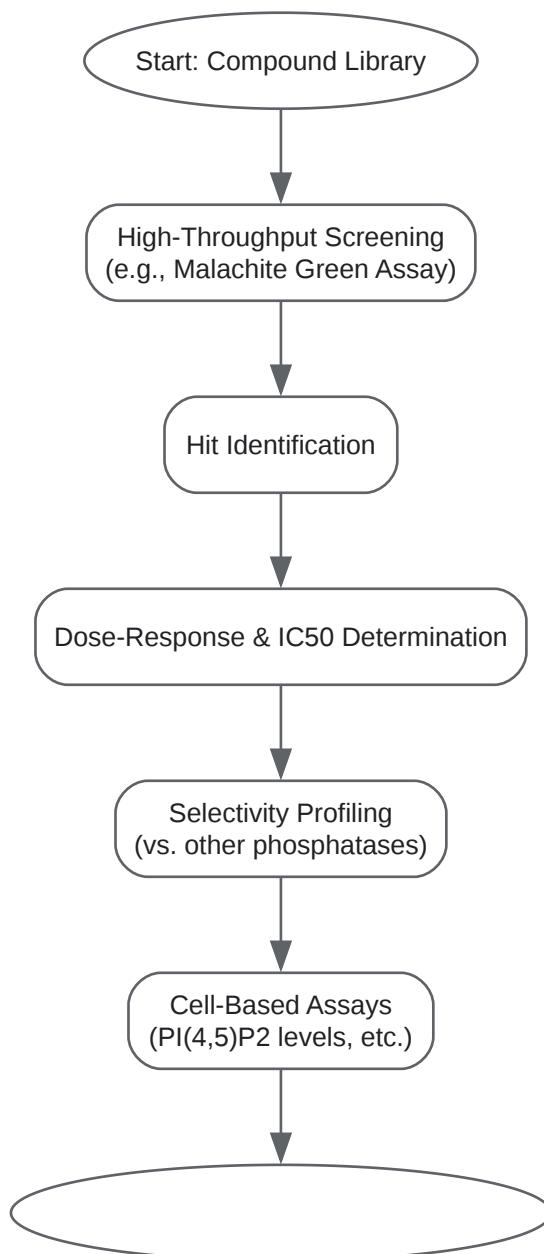
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Caption: Structure-Activity Relationship Overview.



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Caption: **YU142670** Mechanism of Action.



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Caption: Drug Discovery Workflow.

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## References

- 1. embopress.org [embopress.org]
- 2. scilit.com [scilit.com]
- 3. [1,2,4]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, crystal structure and biological evaluation of some novel 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling the Structure-Activity Relationship of YU142670 Analogs as OCRL/INPP5B Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15574990#structure-activity-relationship-studies-of-yu142670-analogs>]

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